
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine
Overview
Description
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine is an organic compound characterized by the presence of a phenethyl group and a trifluoroethyl amine group. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects. These properties make this compound a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine typically involves the reaction of phenethylamine with 2,2,2-trifluoroethyl iodide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of phenethylamine attacks the carbon atom of the trifluoroethyl iodide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of automated systems to precisely control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or monofluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Difluoroethyl or monofluoroethyl derivatives
Substitution: Azides, thiols
Scientific Research Applications
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine involves its interaction with various molecular targets, primarily through its electron-withdrawing trifluoromethyl group. This group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Lacks the trifluoroethyl group, resulting in different electronic properties and reactivity.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the phenethyl group, leading to different applications and chemical behavior.
Trifluoroethylbenzene: Similar structure but lacks the amine group, affecting its reactivity and applications.
Uniqueness
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine is unique due to the combination of the phenethyl and trifluoroethyl groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various scientific and industrial applications, offering advantages such as enhanced stability and specific binding interactions.
Biological Activity
2,2,2-Trifluoro-N-(2-phenylethyl)ethanamine is a trifluorinated organic compound with the molecular formula C₁₀H₁₂F₃N. Its unique structure, characterized by a trifluoroethyl group and a phenylethyl moiety, imparts distinct electronic and steric properties that enhance its potential utility in medicinal chemistry and biological applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.
The compound features notable physical properties such as a melting point of approximately 93-94 °C. The presence of trifluoromethyl groups significantly alters its electronic properties compared to similar compounds, enhancing metabolic stability and interaction profiles with biological targets.
Research on the specific mechanism of action for this compound is limited. However, similar trifluorinated compounds have been studied for their interactions with neurotransmitter systems and cellular pathways:
- Dopaminergic Activity : Analogous compounds like N-trifluoroethyldopamine have shown to stimulate adenylate cyclase activity in rat striatum tissues, suggesting potential dopaminergic effects .
- Calcium Influx Inhibition : Structural analogs have demonstrated inhibition of calcium influx in various cell types, indicating a possible role in modulating intracellular signaling pathways .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds to elucidate its pharmacological profile:
In Vitro Studies
In vitro studies have been conducted to evaluate the antiproliferative effects of various synthesized compounds related to this compound. For instance:
- Antiproliferative Activity : Compounds derived from similar structures were tested against cancer cell lines (L1210, CEM, HeLa), showing varying degrees of effectiveness. The most potent compounds exhibited IC₅₀ values in the low micromolar range .
Pharmacokinetic Properties
The pharmacokinetic properties of compounds like this compound are critical for understanding their therapeutic potential. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is significant for drug design as it may improve bioavailability and reduce the rate of degradation in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Reductive amination : React 2-phenylethylamine with 2,2,2-trifluoroethyl triflate (see triflate ester reactivity in ) in the presence of a reducing agent like sodium cyanoborohydride.
- Nucleophilic substitution : Use 2,2,2-trifluoroethylamine hydrochloride ( ) with a halogenated phenethyl derivative under basic conditions (e.g., K₂CO₃ in DMF).
Key Considerations :
- Temperature : Elevated temperatures (>80°C) may accelerate side reactions, such as Hofmann elimination due to the amine’s basicity.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis of trifluoroethyl intermediates.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer: Primary Techniques :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 218.1 (calculated for C₁₀H₁₁F₃N⁺).
- X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in dichloromethane/hexane. Refinement using SHELXL ( ) resolves disorder in the trifluoromethyl group .
Data Interpretation Challenges :
- Rotameric Flexibility : The ethanamine chain may lead to broadened NMR signals; use elevated temperatures or deuterated DMSO to sharpen peaks.
- Hydroscopicity : Handle samples under inert atmosphere to avoid moisture absorption, which complicates MS and elemental analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures ( ).
- Ventilation : The compound’s volatility (similar to trifluoroethylamine derivatives in ) necessitates closed-system handling to prevent inhalation.
- Waste Disposal : Collect residues in sealed containers labeled for halogenated amine waste. Neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s stereoelectronic properties in pharmacological target binding?
Methodological Answer: The CF₃ group enhances:
- Lipophilicity : Measure logP via HPLC (compare retention times with non-fluorinated analogs).
- Electron-Withdrawing Effects : IR spectroscopy shows attenuated N-H stretching frequencies (~3350 cm⁻¹ vs. ~3450 cm⁻¹ in non-fluorinated analogs).
- Target Interactions : Molecular docking (e.g., AutoDock Vina) predicts stronger van der Waals interactions with hydrophobic pockets (e.g., serotonin receptors, as suggested by phenethylamine analogs in ). Validate via radioligand binding assays using tritiated ligands .
Q. How can conflicting crystallographic and spectroscopic data on conformational flexibility be resolved?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., -40°C to 60°C) to detect rotamer interconversion.
- DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level. Compare computed NMR shifts with experimental data.
- Complementary Techniques : Pair X-ray data (static structure) with solid-state NMR to assess packing effects. Refine disordered regions using SQUEEZE in SHELXL ( ) .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Methodological Answer:
- Process Optimization :
- Stepwise Addition : Add trifluoroethylating agents slowly to minimize exothermic side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., imine formation in reductive amination).
- By-Product Identification : LC-MS/MS identifies dimers or oxidized species; suppress via oxygen-free conditions (argon atmosphere) .
Q. What computational models predict the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. The CF₃ group likely reduces hepatic clearance (see fluorinated analogs in ).
- Metabolite Identification : Incubate with liver microsomes (human or rat) and analyze via UPLC-QTOF-MS. Key Phase I metabolites may include N-dealkylation products .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)8-14-7-6-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKFYXJNQUUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543712 | |
Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106241-19-4 | |
Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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